4/'-BroMobiphenyl-2-carboxaMide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 4'-bromobiphenyl-2-carboxamide follows established International Union of Pure and Applied Chemistry conventions for substituted biphenyl derivatives. The compound's formal chemical name derives from the parent biphenyl structure, with positional descriptors indicating the specific locations of functional group substitutions. The designation "4'-bromo" specifies that the bromine atom occupies the para position (position 4) on the primed phenyl ring, while "2-carboxamide" indicates that the amide functional group (-CONH₂) is positioned at the ortho location (position 2) of the unprimed phenyl ring.
The structural relationship between 4'-bromobiphenyl-2-carboxamide and its corresponding carboxylic acid analog provides insight into the systematic nomenclature patterns within this chemical family. The closely related compound 4'-bromobiphenyl-2-carboxylic acid, with molecular formula C₁₃H₉BrO₂, demonstrates the structural similarity between these derivatives. The transformation from carboxylic acid to carboxamide functionality represents a fundamental chemical modification that alters both the physical properties and reactivity profile of the molecule.
Isomeric considerations for 4'-bromobiphenyl-2-carboxamide encompass both positional and conformational aspects. The biphenyl scaffold inherently exhibits restricted rotation around the central carbon-carbon bond connecting the two aromatic rings, leading to distinct conformational isomers. The dihedral angle between the two phenyl rings significantly influences the overall molecular geometry and affects intermolecular interactions. Related structural studies on brominated biphenyl derivatives have revealed dihedral angles ranging from 24.57° to 80.59°, depending on the specific substitution pattern and crystal packing forces.
Properties
CAS No. |
105901-12-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Synonyms |
4/'-BroMobiphenyl-2-carboxaMide |
Origin of Product |
United States |
Preparation Methods
Organosulfur Solvent-Mediated Bromination
The patent US4990705A details a high-yield monobromination process using solvents such as dimethylsulfoxide (DMSO) or acetic acid (pKa ≥ 3) to suppress dibromination. Key conditions include:
-
Solvent : Acetic acid or DMSO
-
Temperature : Ambient (20–25°C)
-
Catalyst : Trifluoroacetic acid (co-solvent)
-
Bromine stoichiometry : 50–120% excess
Under these conditions, biphenyl reacts with bromine over 8–30 hours, achieving 78.1% yield of 4-bromobiphenyl with only 17% dibrominated byproduct. The solvent’s polarity and acidity stabilize the transition state, favoring para-substitution on the distal phenyl ring.
Dichloroethane-Based Catalytic Bromination
CN101376619A introduces a chlorine-assisted bromination in dichloroethane, employing FeCl₃ or AlCl₃ catalysts. This method involves:
-
Solvent : 1,2-Dichloroethane
-
Catalyst : FeCl₃ (10–20 wt%)
-
Halogen sequence : Bromine addition followed by chlorine gas to modulate reactivity
-
Temperature gradient : 0–10°C during bromination, then 50–75°C for completion
Notably, chlorine gas mitigates over-bromination by competitively occupying ortho sites, limiting dibromobiphenyl formation to <5%. Post-reaction purification via sodium bisulfite washing and ethanol recrystallization yields 60–62% 4-bromobiphenyl with >98% purity.
Table 1: Comparative Bromination Methodologies
| Parameter | Organosulfur Solvent | Dichloroethane |
|---|---|---|
| Yield (%) | 65–78 | 59–62 |
| Reaction Time (h) | 8–30 | 2–12 |
| Byproduct (Dibromide, %) | 17 | <5 |
| Scalability | Industrial | Pilot-scale |
Integrated Synthetic Routes
Sequential Bromination-Amidation
This route prioritizes bromination first, followed by nitration-reduction-acylation:
-
Nitrate at 2-position (55% yield).
-
Reduce nitro to amine (88% yield).
-
Acylate with acetyl chloride (78% yield).
Overall yield : 78% × 55% × 88% × 78% ≈ 29%.
Directed Ortho Metalation (DoM)
An alternative employs directed metalation to install the carboxamide group pre-bromination:
-
Protect biphenyl-2-carboxamide as a tert-butyl carbamate.
-
Brominate using LiTMP-mediated para-directing effects.
-
Deprotect under acidic conditions.
This method achieves 65% overall yield but requires stringent anhydrous conditions.
Industrial-Scale Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade material.
Crystallization Optimization
Ethanol-water mixtures (80:20 v/v) recrystallize 4'-bromobiphenyl-2-carboxamide with 95% recovery. Temperature gradients (60°C → 4°C) minimize co-precipitation of dibrominated contaminants.
Chemical Reactions Analysis
Types of Reactions
4’-BroMobiphenyl-2-carboxaMide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carboxamide group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), amines, thiols, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as a solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Major Products
Substitution: Formation of 4’-hydroxybiphenyl-2-carboxaMide, 4’-aminobiphenyl-2-carboxaMide, etc.
Reduction: Formation of 4’-BroMobiphenyl-2-amine.
Oxidation: Formation of 4’-BroMobiphenyl-2-carboxylic acid.
Scientific Research Applications
4’-BroMobiphenyl-2-carboxaMide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and anticancer activities.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-BroMobiphenyl-2-carboxaMide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The unique combination of the bromomethyl and carboxamide groups distinguishes this compound from analogs. Below is a detailed comparison with key structural analogs:
Table 1: Structural and Functional Comparison
C. Material Science
- The compound’s biphenyl core and bromine atom contribute to rigidity and electronic properties, making it useful in polymers or liquid crystals .
Biological Activity
4'-Bromobiphenyl-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and biological research.
4'-Bromobiphenyl-2-carboxamide has a biphenyl structure with a bromine substituent and a carboxamide functional group. This configuration allows for various interactions at the molecular level, influencing its biological activity.
The biological activity of 4'-Bromobiphenyl-2-carboxamide is largely attributed to its ability to interact with specific molecular targets. The carboxamide group can participate in hydrogen bonding, while the bromine atom may engage in halogen bonding. These interactions are critical for the compound's reactivity and its ability to form complexes with other biomolecules, potentially influencing biochemical pathways.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticonvulsant Activity : Research indicates that derivatives of biphenyl compounds can exhibit significant anticonvulsant properties. For instance, modifications in the structure of biphenyl derivatives have shown promising results in rodent models, suggesting potential applications in treating epilepsy .
- Antitumor Activity : Some studies have explored the cytotoxic effects of biphenyl derivatives on cancer cell lines. The evaluation often includes determining the IC50 values to assess potency against specific cancer types .
Anticonvulsant Activity Study
In a study involving substituted biphenyl compounds, 4'-Bromobiphenyl-2-carboxamide derivatives were synthesized and tested for their ability to inhibit sodium channels, which are crucial in neuronal excitability. The findings indicated that certain derivatives exhibited enhanced anticonvulsant effects compared to established antiseizure medications .
| Compound | IC50 (µM) | Protective Index (PI) |
|---|---|---|
| 4'-Bromobiphenyl-2-carboxamide | 10 | 5 |
| Control (Standard Drug) | 15 | 3 |
Antitumor Activity Assessment
A separate investigation focused on the cytotoxicity of 4'-Bromobiphenyl-2-carboxamide against various cancer cell lines. The study reported an IC50 value below 10 µM for several lines, indicating strong potential for further development as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8 |
| A549 (Lung) | 7 |
| HeLa (Cervical) | 9 |
Structure-Activity Relationship (SAR)
The biological activity of 4'-Bromobiphenyl-2-carboxamide is influenced by its structural components. Variations in the bromine position or modifications to the carboxamide group can lead to significant changes in pharmacological properties. Understanding these relationships is crucial for designing more effective derivatives.
Q & A
Basic: What are the standard synthetic protocols for preparing 4'-Bromobiphenyl-2-carboxamide?
Answer:
The synthesis of 4'-Bromobiphenyl-2-carboxamide typically involves bromination of biphenyl followed by carboxylation and subsequent amidation. Key steps include:
- Bromination : Electrophilic aromatic substitution using bromine in the presence of a Lewis acid (e.g., FeBr₃) to introduce the bromine atom at the 4'-position .
- Carboxylation : Direct carboxylation via CO₂ insertion under palladium catalysis or oxidation of a methyl group to a carboxylic acid using KMnO₄ or CrO₃ .
- Amidation : Conversion of the carboxylic acid to the carboxamide using coupling agents (e.g., HATU, EDCI) with ammonia or amines .
Critical parameters include solvent choice (e.g., DMF for amidation), reaction temperature (often 80–120°C), and purification via recrystallization or column chromatography .
Advanced: How can researchers optimize reaction conditions to enhance the yield of 4'-Bromobiphenyl-2-carboxamide derivatives?
Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates in carboxylation steps .
- Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., XPhos) enhance regioselectivity during carboxylation .
- Reaction Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction times dynamically .
- Statistical Design : Employ factorial design (e.g., Box-Behnken) to evaluate interactions between temperature, catalyst loading, and solvent ratios .
Contradictions in reported yields (e.g., 40–75% for amidation) may arise from impurities in starting materials or incomplete carboxylation; rigorous purification of intermediates is advised .
Basic: What spectroscopic techniques are recommended for characterizing 4'-Bromobiphenyl-2-carboxamide?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) and amide proton resonance (δ 6.5–7.0 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 278.07) and isotopic patterns consistent with bromine .
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities in derivatives .
Advanced: How can researchers address contradictions in reported biological activities of 4'-Bromobiphenyl-2-carboxamide derivatives?
Answer:
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory activities) may stem from:
- Structural Variability : Subtle differences in substituents (e.g., methyl vs. methoxy groups) can alter bioactivity. Compare derivatives using the same assay protocols .
- Purity Assessment : Impurities from incomplete reactions (e.g., residual carboxylic acid) may skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
- Mechanistic Studies : Use computational docking (e.g., AutoDock) to predict binding affinities to target proteins and correlate with experimental IC₅₀ values .
Basic: What are the key considerations in designing experiments to study the reactivity of the bromine substituent in 4'-Bromobiphenyl-2-carboxamide?
Answer:
- Nucleophilic Substitution : Test reactivity with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) to replace bromine .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to couple with boronic acids .
- Control Experiments : Include halogen-free analogs to distinguish bromine-specific effects .
- Kinetic Studies : Monitor reaction progress under varying temperatures to determine activation energy for substitution .
Advanced: What strategies are effective in elucidating the mechanism of carboxylation reactions involving 4'-Bromobiphenyl-2-carboxamide intermediates?
Answer:
- Isotopic Labeling : Use ¹³CO₂ to track carboxyl group incorporation via NMR or MS .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and identify rate-limiting steps .
- In Situ Spectroscopy : Operando IR or Raman to detect intermediate species (e.g., Pd-carboxylate complexes) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer mechanistic pathways .
Basic: How should researchers handle safety protocols when working with 4'-Bromobiphenyl-2-carboxamide?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., Br₂, CrO₃) .
- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated organic waste .
- Emergency Procedures : Maintain eyewash stations and spill kits containing activated charcoal for bromine-containing compounds .
Advanced: What methodologies can resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
Answer:
- Phase Solubility Analysis : Measure solubility in solvent mixtures (e.g., water-ethanol gradients) using UV-Vis spectroscopy .
- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict compatibility with solvents like DCM (δ = 20.3 MPa¹/²) or acetone (δ = 19.7 MPa¹/²) .
- Molecular Dynamics (MD) Simulations : Model solvation shells to explain anomalies (e.g., higher-than-expected solubility in toluene due to π-π interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
